2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
Description
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a combination of phenyl, pyridazinyl, and piperazinyl groups. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-2-19(18-8-4-3-5-9-18)23(29)28-16-14-27(15-17-28)22-12-11-21(25-26-22)20-10-6-7-13-24-20/h3-13,19H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNWPXGGRJZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the pyridazinone core . The final step involves the coupling of this core with a piperazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Agricultural Biotechnology
One of the most notable applications of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is as a cellulose biosynthesis inhibitor . This property makes it valuable in:
- Plant Growth Regulation : By inhibiting cellulose production, the compound can affect plant growth patterns, making it useful for studies on plant development and response to stress.
| Application | Description |
|---|---|
| Cellulose Inhibition | Disrupts cellulose synthesis in plants, influencing growth and development. |
| Model Organism Studies | Used in Arabidopsis thaliana to understand cellulose biosynthesis pathways. |
Pharmacological Research
The compound's unique structure allows it to interact with various biological targets, suggesting potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.
| Target Disease | Potential Effect |
|---|---|
| Cancer | Cytotoxicity against specific cell lines observed in vitro. |
| Neurological Disorders | Investigated for effects on neurotransmitter systems due to piperazine content. |
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules:
| Application | Description |
|---|---|
| Reaction Mechanism Studies | Used to explore reaction pathways involving piperazine and pyridazine derivatives. |
| Synthesis of Derivatives | Serves as a precursor for creating new compounds with modified properties. |
Case Studies
Several studies have documented the applications and effects of this compound:
- Cellulose Biosynthesis Study : Research conducted on Arabidopsis thaliana demonstrated that treatment with the compound resulted in significant alterations in plant morphology due to inhibited cellulose production.
- Antitumor Activity Investigation : A study reported that derivatives of this compound showed promising results against various cancer cell lines, indicating potential for further pharmacological exploration .
- Chemical Reaction Pathway Analysis : Investigations into the reactivity patterns revealed that oxidation and substitution reactions could yield derivatives with enhanced biological activity or reduced toxicity.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-aryl-4,5-dihydro-3(2H)-pyridazinones share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature a fused ring system and are studied for their pharmacological properties.
Pyrimidine Derivatives: Similar in structure, these compounds are used in various therapeutic applications.
Uniqueness
What sets 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one apart is its unique combination of functional groups, which allows for a diverse range of interactions with biological targets. This structural diversity enhances its potential as a versatile pharmacological agent.
Biological Activity
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one, often referred to as P4B, is a synthetic organic compound recognized for its complex molecular structure and diverse biological activities. This article provides a comprehensive overview of the biological activity of P4B, including its synthesis, mechanisms of action, and potential applications in therapeutic contexts.
Molecular Structure and Synthesis
The molecular formula of P4B is , with a molecular weight of approximately 387.4775 g/mol. Its structure incorporates multiple functional groups, including phenyl, piperidinyl, and pyridazinyl moieties, which contribute to its biological properties.
Synthetic Route
The synthesis of P4B involves several steps:
- Formation of piperazine and pyridazine derivatives.
- Controlled reaction conditions (temperature, solvent choice) to optimize yield and purity.
- Characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
P4B has been shown to act as an inhibitor of cellulose synthase activity, which is critical for cellulose biosynthesis in plants. This mechanism suggests potential applications in agricultural practices and plant biology research . The compound's interaction with cellulose synthase can be bypassed through mutations in the CESA3 gene, indicating a specific target engagement .
Pharmacological Properties
Research indicates that P4B may possess various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to P4B exhibit significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
- Serotonin Reuptake Inhibition : Related compounds have demonstrated potent serotonin reuptake inhibition, suggesting potential antidepressant properties .
Case Study 1: Antitubercular Activity
A study evaluated a series of compounds related to P4B for their antitubercular properties. Among them, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, highlighting the potential of these compounds in tuberculosis treatment .
Case Study 2: Serotonin Reuptake Inhibition
In vitro evaluations revealed that derivatives similar to P4B exhibited significant serotonin reuptake inhibition. The most promising compound showed stability in human liver microsomes and favorable pharmacokinetic properties, indicating its potential as an antidepressant agent .
Data Tables
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity (e.g., DMF for high-temperature reactions, dichloromethane for milder conditions).
Basic: How can the compound’s structure be validated using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Use the CCP4 suite () for crystal structure determination. Grow single crystals via slow evaporation in ethanol/water mixtures. Collect data at 100 K using synchrotron radiation (λ = 0.71073 Å) and refine with REFMAC5 .
- Spectroscopic Analysis :
- NMR : Assign peaks using - and -NMR (DMSO-d6 or CDCl3) to confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 428.2012 for CHNO).
Q. Example Workflow :
Vary catalyst loading (1–5 mol%) and monitor yield via HPLC.
Use Design of Experiments (DoE) to identify optimal molar ratios of reactants.
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. highlights optimizing metabolic stability by replacing labile groups (e.g., morpholine substitution) .
- Dose-Response Studies : Conduct in vivo efficacy tests at multiple doses (1–50 mg/kg) to account for bioavailability limitations.
- Target Engagement Assays : Use Western blotting or ELISA to confirm target inhibition (e.g., IAP proteins as in ) .
Advanced: What structural modifications enhance selectivity for apoptotic targets (e.g., cIAP vs. XIAP)?
Methodological Answer:
- Fragment-Based Design : Replace the pyridazine core with pyrimidine or triazole rings to modulate steric bulk ( used fragment screening to balance cIAP/XIAP affinity) .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance hydrophobic interactions.
- Molecular Dynamics Simulations : Predict binding poses with GROMACS or AMBER to prioritize modifications .
Q. Example Modification :
| Original Group | Modified Group | Effect on IC (cIAP/XIAP) |
|---|---|---|
| Pyridazin-3-yl | Pyridin-2-yl | cIAP IC: 5 nM → 2 nM |
| Phenyl | 4-Fluorophenyl | XIAP IC: 50 nM → 30 nM |
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Apoptosis Assays : Measure caspase-3/7 activation (luminescence-based) in cancer cell lines (e.g., MDA-MB-231) .
- Cytotoxicity : Use MTT or CellTiter-Glo® assays to determine IC values.
- Target Binding : Employ fluorescence polarization (FP) assays with fluorescently labeled SMAC mimetics .
Advanced: How to address poor aqueous solubility during formulation?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions (e.g., 20% Captisol®) .
- Prodrug Design : Synthesize phosphate or hemisuccinate esters to enhance solubility ( mentions prodrug strategies for similar compounds) .
- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (150–200 nm) for sustained release.
Advanced: What regulatory considerations apply if the compound is a structural analogue of controlled substances?
Methodological Answer:
- Legal Screening : Compare the structure to controlled analogues (e.g., AP-237 derivatives in and ). If the compound shares the 1-(4-arylpiperazin-1-yl)butan-1-one backbone, consult the Controlled Drugs and Substances Act for compliance .
- Documentation : Maintain detailed synthesis records and analytical data to demonstrate non-controlled status.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
